molecular formula C11H15FN4 B2680494 4-(2-Fluorophenyl)piperazine-1-carboximidamide CAS No. 59083-58-8

4-(2-Fluorophenyl)piperazine-1-carboximidamide

Cat. No.: B2680494
CAS No.: 59083-58-8
M. Wt: 222.267
InChI Key: ZKYSFDAIOSWIEU-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)piperazine-1-carboximidamide is a chemical compound of interest in scientific research, particularly within medicinal chemistry and pharmacology. It is offered as a high-purity material to support robust and reproducible in vitro investigations. Researchers are exploring its potential as a structural template for developing novel bioactive molecules. Compounds within the phenylpiperazine class are frequently investigated for their interactions with various central nervous system (CNS) targets, though the specific pharmacological profile and mechanism of action of this compound remain areas of active research and are not yet fully characterized . This product is strictly labeled For Research Use Only . It is intended for use in a laboratory setting by qualified professionals and is not for diagnostic or therapeutic use, nor for human consumption of any kind . Handling should be conducted in accordance with safe laboratory practices. As with many research chemicals, a comprehensive safety data sheet (SDS) should be consulted prior to use.

Properties

IUPAC Name

4-(2-fluorophenyl)piperazine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN4/c12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14/h1-4H,5-8H2,(H3,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYSFDAIOSWIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)piperazine-1-carboximidamide typically involves the reaction of 2-fluoroaniline with piperazine derivatives. One common method includes the use of 2-fluoroaniline and bis(2-chloroethyl)amine hydrochloride in the presence of a solvent like diethylene glycol monomethyl ether. The reaction is carried out under reflux conditions with microwave irradiation at a power of 800W for about 3 minutes .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)piperazine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups like amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

1.1. Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Recent studies have highlighted the efficacy of 4-(2-fluorophenyl)piperazine-1-carboximidamide derivatives as agonists for the trace amine-associated receptor 1 (TAAR1). These compounds have demonstrated nanomolar EC50 values, indicating potent agonistic activity. The structural modifications on the phenyl ring significantly influence their agonistic properties, with ortho-substituted derivatives exhibiting enhanced potency compared to their para or meta counterparts .

Key Findings:

  • Potency : Compounds with specific substitutions showed EC50 values ranging from 20 nM to 160 nM.
  • Therapeutic Potential : The TAAR1 agonists may provide antipsychotic-like effects while reducing metabolic syndrome risks associated with traditional antipsychotics like olanzapine .

Antitumor Activity

2.1. Cytotoxicity Against Cancer Cell Lines

This compound has been evaluated for its cytotoxic effects against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. The compound exhibited significant cytotoxicity with IC50 values ranging from 7 µM to 18 µM across different cell lines, indicating its potential as an anticancer agent .

Cell Line IC50 Value (µM) Selectivity Ratio (HaCaT/Cell Line)
HCT-1167 - 114
MCF-715 - 192
HeLa11 - 18Variable

2.2. Mechanism of Action

The mechanism underlying the cytotoxic effects of these compounds appears to be related to their ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways . Further research is ongoing to elucidate the exact molecular mechanisms involved.

Psychiatric Disorder Treatment

3.1. Potential Antipsychotic Effects

The role of TAAR1 in modulating neurotransmitter systems has led researchers to explore the use of this compound derivatives in treating psychiatric disorders. The agonistic activity at TAAR1 suggests that these compounds could be beneficial in managing conditions such as schizophrenia and depression, potentially offering a new class of antipsychotic medications with fewer side effects compared to existing treatments .

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperazine ring provides structural stability. The compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly impacts physicochemical properties and synthetic efficiency. Key comparisons include:

Table 1: Substituent Effects on Piperazine-1-carboximidamide Derivatives
Compound Name (Substituent) Position Yield (%) Molecular Formula (Salt) Stability Notes
4-(2-Fluorophenyl)- (13) 2 57 C₁₁H₁₄FN₅·HCl Degrades in gastric fluid
4-(4-Fluorophenyl)- (14) 4 53 C₁₁H₁₄FN₅·HCl Stable in simulated media
4-(3-Methoxyphenyl)- (7) 3 43 C₁₂H₁₇N₅O·HCl Stable
4-(3-Trifluoromethylphenyl)- (9) 3 31 C₁₂H₁₄F₃N₅·HCl Not reported

Key Observations :

  • Synthetic Efficiency : Electron-withdrawing groups (e.g., -CF₃) reduce yields (31% for compound 9) compared to electron-neutral fluorine (57% for 2-fluoro) .
  • Stability : The 2-fluorophenyl analog exhibits instability in gastric fluid, likely due to steric hindrance or susceptibility to acidic hydrolysis . In contrast, the 4-fluorophenyl derivative remains stable under similar conditions.

Salt Forms and Physicochemical Properties

The choice of counterion influences solubility and bioavailability:

Table 2: Salt Forms of Selected Derivatives
Compound Name (Substituent) Salt Form Molecular Weight Notes
4-(2-Fluorophenyl)- Sulfate 320.34 Higher molecular weight; potential for improved aqueous solubility
4-(2-Chlorophenyl)- Hydroiodide 366.63 Halogen substitution increases molecular weight
4-(Pyridin-2-yl)- Free base 205.26 Heteroaromatic substitution alters polarity

Key Observations :

  • Sulfate salts (e.g., 4-(2-fluorophenyl) sulfate) may enhance solubility compared to hydrochloride forms due to stronger ionic interactions .

Functionalization and Pharmacological Potential

The 2-fluorophenyl piperazine scaffold serves as a versatile intermediate in drug discovery:

  • Beta-Blocker Prodrugs: Derivatives with alkoxycarbonylamino groups (e.g., 2-hydroxy-3-[4-(2-fluorophenyl)piperazinyl]propyl benzoates) demonstrate adaptability for prodrug design .
  • TAAR1 Agonists : Piperazine-1-carboximidamide derivatives, including 2-fluoro and 4-fluoro analogs, are explored as trace amine-associated receptor 1 (TAAR1) agonists, suggesting CNS applications .
  • Dual BRAF/HDAC Inhibitors : Complex molecules incorporating 2-fluorophenyl-piperazine moieties (e.g., compound 14f) highlight its role in oncology-targeted therapies .

Research Findings and Implications

Synthetic Challenges : Bulky substituents (e.g., -CF₃) reduce yields, whereas fluorine at the 2-position balances electronic effects and synthetic feasibility .

Stability-Complexity Trade-off : While the 2-fluorophenyl group may enhance receptor binding affinity, its instability in gastric environments necessitates prodrug strategies or formulation adjustments .

Structural Versatility : The scaffold supports diverse functionalization, enabling optimization for target selectivity (e.g., TAAR1 vs. dopamine D3 receptors) .

Biological Activity

4-(2-Fluorophenyl)piperazine-1-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with piperazine derivatives. A common method includes using 2-fluoroaniline and bis(2-chloroethyl)amine hydrochloride under reflux conditions with microwave irradiation, which enhances yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating notable cytotoxicity. The following table summarizes its activity:

Cell Line IC50 (µM) Selectivity Ratio
HCT-1167.04
MCF-715.02
HeLa11.03

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial properties. It is being investigated for its ability to inhibit the growth of various bacterial strains, making it a candidate for further development in treating infections.

The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain receptors or enzymes, particularly those involved in neurotransmission and cancer cell proliferation. The compound may modulate the activity of neurotransmitter receptors and enzymes, leading to various biological effects .

Case Studies

Several studies have elucidated the biological effects of this compound:

  • Study on Anticancer Activity : A study conducted on various derivatives including this compound showed promising results in inhibiting cell viability across different cancer types, particularly colorectal and breast cancers .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against common pathogens, revealing significant inhibition zones compared to control compounds.
  • Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression, providing insights into its therapeutic potential .

Q & A

Q. How can metabolic pathways be elucidated to identify potential toxicophores?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS/MS . Isotope labeling (¹⁴C at the carboximidamide group) tracks metabolic fate. Computational tools like MetaSite prioritize likely oxidation or conjugation sites .

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